molecular formula C10H11N5S B11521040 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide

2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide

Cat. No.: B11521040
M. Wt: 233.30 g/mol
InChI Key: NGYZMZZVPBPQMC-MKMNVTDBSA-N
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Description

2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound featuring a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2-acetylbenzimidazole with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:

    Starting Materials: 2-acetylbenzimidazole and thiosemicarbazide.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise in several areas:

    Antimicrobial Activity: It exhibits significant activity against various bacterial and fungal strains.

    Anticancer Properties: Studies have indicated its potential in inhibiting the growth of certain cancer cell lines.

    Antioxidant Activity: The compound can scavenge free radicals, making it useful in preventing oxidative stress-related diseases.

Industry

In the industrial sector, derivatives of this compound are explored for their use in developing new pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it valuable in material science.

Mechanism of Action

The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens. In anticancer applications, it induces apoptosis by interacting with cellular pathways that regulate cell death. The compound’s antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzo[d]imidazol-2-yl)ethanamine: Similar structure but lacks the hydrazinecarbothioamide moiety.

    2-(1H-Benzo[d]imidazol-2-yl)acetic acid: Contains a carboxylic acid group instead of the hydrazinecarbothioamide.

    2-(1H-Benzo[d]imidazol-2-yl)ethanol: Features a hydroxyl group in place of the hydrazinecarbothioamide.

Uniqueness

2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives.

Biological Activity

2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-mercaptobenzimidazole with hydrazine derivatives, followed by condensation with various aldehydes or ketones. The final product can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy : Characteristic peaks for NH and C=N bonds.
  • Nuclear Magnetic Resonance (NMR) : Provides information on the hydrogen environment within the molecule.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Anticonvulsant Activity

One notable study evaluated the anticonvulsant properties of a related series of benzimidazole derivatives, including those similar to this compound. The compounds were tested in animal models using the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests. The results indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting a potential therapeutic application in epilepsy management .

Anticancer Potential

Research has shown that benzimidazole derivatives possess anticancer properties. In vitro studies demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, possibly through interactions with key regulatory proteins such as Bcl-2 .

Antimicrobial Activity

The compound's thiosemicarbazone structure has been associated with antimicrobial properties. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antibiotics .

Case Study 1: Anticancer Activity

In a study involving several benzimidazole thiosemicarbazones, it was found that one derivative significantly reduced the viability of A-431 skin cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated strong hydrophobic interactions between the compound and target proteins, which may enhance its efficacy against cancer cells .

Case Study 2: Anticonvulsant Evaluation

Another investigation focused on the anticonvulsant effects of synthesized compounds related to this compound. Using the scPTZ test, researchers observed a significant reduction in seizure activity compared to control groups, indicating promising anticonvulsant properties .

Data Summary

Activity Test Method Results Reference
AnticonvulsantMES, PTZ testsSignificant seizure reduction
AnticancerCell viability assaysIC50 < Doxorubicin in A-431 cells
AntimicrobialMIC testingActive against Gram-positive/negative

Properties

Molecular Formula

C10H11N5S

Molecular Weight

233.30 g/mol

IUPAC Name

[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C10H11N5S/c1-6(14-15-10(11)16)9-12-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,12,13)(H3,11,15,16)/b14-6+

InChI Key

NGYZMZZVPBPQMC-MKMNVTDBSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=NC2=CC=CC=C2N1

Canonical SMILES

CC(=NNC(=S)N)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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